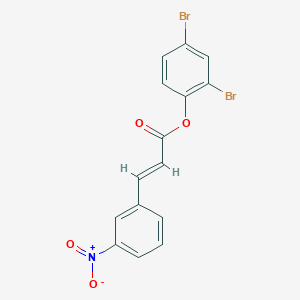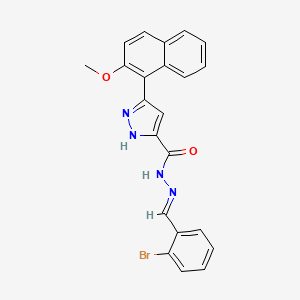![molecular formula C21H17N3O3 B11698027 N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11698027.png)
N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(5-metilfurano-2-il)metilideno]-2-(9-oxoacridin-10(9H)-il)acetohidrazida es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a sus propiedades estructurales únicas y aplicaciones potenciales. Este compuesto se caracteriza por la presencia de un anillo de furano, una unidad de acridina y un enlace de hidrazida, que contribuyen a su diversa reactividad química y actividades biológicas.
Métodos De Preparación
La síntesis de N'-[(E)-(5-metilfurano-2-il)metilideno]-2-(9-oxoacridin-10(9H)-il)acetohidrazida típicamente implica un proceso de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del intermedio de hidrazida: Este paso implica la reacción de un éster adecuado con hidrato de hidracina para formar la hidrazida correspondiente.
Reacción de condensación: El intermedio de hidrazida se hace reaccionar entonces con 5-metilfurano-2-carbaldehído en condiciones de reflujo en etanol, con unas gotas de ácido sulfúrico como catalizador, para obtener la base de Schiff deseada.
Análisis De Reacciones Químicas
N'-[(E)-(5-metilfurano-2-il)metilideno]-2-(9-oxoacridin-10(9H)-il)acetohidrazida sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores ácidos o básicos, disolventes orgánicos como el etanol o el metanol, y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
N'-[(E)-(5-metilfurano-2-il)metilideno]-2-(9-oxoacridin-10(9H)-il)acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de diversos compuestos heterocíclicos y como ligando en química de coordinación.
Medicina: Debido a sus actividades biológicas, se está investigando para posibles aplicaciones terapéuticas, incluidas las propiedades anticancerígenas y antivirales.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(5-metilfurano-2-il)metilideno]-2-(9-oxoacridin-10(9H)-il)acetohidrazida implica su interacción con varios objetivos moleculares y vías. El enlace de hidrazida del compuesto le permite formar complejos estables con iones metálicos, lo que puede mejorar sus actividades biológicas. Además, las unidades de furano y acridina contribuyen a su capacidad de intercalarse con el ADN, inhibiendo así la replicación de células microbianas y cancerosas .
Comparación Con Compuestos Similares
N'-[(E)-(5-metilfurano-2-il)metilideno]-2-(9-oxoacridin-10(9H)-il)acetohidrazida puede compararse con otros compuestos similares, como:
N'-[(E)-(5-nitrofurano-2-il)metilideno]furano-2-carbohidrazida: Este compuesto también contiene un anillo de furano y un enlace de hidrazida, pero difiere en sus sustituyentes, lo que lleva a diferentes actividades biológicas.
2-(4-cloro-3-metilfenoxi)-N'-[(5-sustituido arilo)-furano-2-il]-metilideno-acetohidrazidas: Estos compuestos tienen características estructurales similares, pero incluyen diferentes sustituyentes aromáticos, lo que puede afectar su reactividad química y propiedades biológicas.
La singularidad de N'-[(E)-(5-metilfurano-2-il)metilideno]-2-(9-oxoacridin-10(9H)-il)acetohidrazida radica en su combinación específica de grupos funcionales, que le confieren un conjunto distinto de propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C21H17N3O3 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C21H17N3O3/c1-14-10-11-15(27-14)12-22-23-20(25)13-24-18-8-4-2-6-16(18)21(26)17-7-3-5-9-19(17)24/h2-12H,13H2,1H3,(H,23,25)/b22-12+ |
Clave InChI |
ZRFPEJHQDHKIKH-WSDLNYQXSA-N |
SMILES isomérico |
CC1=CC=C(O1)/C=N/NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
SMILES canónico |
CC1=CC=C(O1)C=NNC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697946.png)

![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11697962.png)


![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11697981.png)
![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697982.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697990.png)
![N-(3-acetylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11697997.png)
![(5E)-1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697998.png)

![1-[4-({4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)phenyl]ethanone](/img/structure/B11698009.png)

![[3-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B11698028.png)
